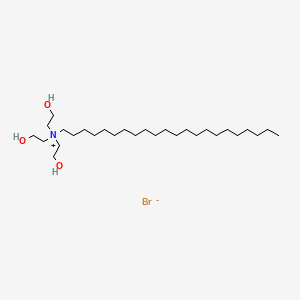
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, allowing it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide typically involves the reaction of docosylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of docosylamine attacks the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative. The final step involves the quaternization of the amine with hydrobromic acid to yield the bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial for its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with a shorter hydrophobic tail.
N,N,N′-trimethyl-N′-tallow-1,3-diaminopropane: Another quaternary ammonium compound with different head group composition.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)docosan-1-aminium bromide is unique due to its long hydrophobic tail and tris(2-hydroxyethyl) head group, which provide enhanced surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
85703-57-7 |
|---|---|
Molecular Formula |
C28H60BrNO3 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
docosyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C28H60NO3.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-26-30,24-27-31)25-28-32;/h30-32H,2-28H2,1H3;1H/q+1;/p-1 |
InChI Key |
KKXNCEQAMJJJGE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















